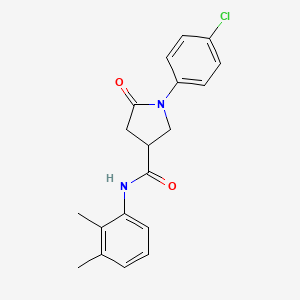![molecular formula C27H33N3O4 B15148820 1-[4-(Hexyloxy)phenyl]-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B15148820.png)
1-[4-(Hexyloxy)phenyl]-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-BENZOYLPIPERAZIN-1-YL)-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BENZOYLPIPERAZIN-1-YL)-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The starting materials might include benzoylpiperazine, hexylphenol, and pyrrolidine derivatives. Common synthetic routes could involve:
Nucleophilic Substitution: Reacting benzoylpiperazine with a suitable halogenated pyrrolidine derivative.
Esterification: Forming the hexyl ester of the phenol group.
Cyclization: Creating the pyrrolidine-2,5-dione ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: Using catalysts to increase reaction efficiency.
Temperature and Pressure: Controlling temperature and pressure to maximize yield.
Purification: Employing techniques like crystallization, distillation, or chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-BENZOYLPIPERAZIN-1-YL)-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketone or ester groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Investigating its potential as a therapeutic agent for conditions like anxiety, depression, or neurological disorders.
Industry: Possible use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action for 3-(4-BENZOYLPIPERAZIN-1-YL)-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved might include:
Receptor Binding: Binding to neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzoylpiperazine: A simpler derivative with similar pharmacological properties.
Hexylphenol: A compound with a similar hexyl group attached to a phenol ring.
Pyrrolidine-2,5-dione: The core structure shared with other derivatives.
Uniqueness
3-(4-BENZOYLPIPERAZIN-1-YL)-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE is unique due to its combination of functional groups, which may confer distinct pharmacological properties and potential therapeutic applications.
Propiedades
Fórmula molecular |
C27H33N3O4 |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
3-(4-benzoylpiperazin-1-yl)-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H33N3O4/c1-2-3-4-8-19-34-23-13-11-22(12-14-23)30-25(31)20-24(27(30)33)28-15-17-29(18-16-28)26(32)21-9-6-5-7-10-21/h5-7,9-14,24H,2-4,8,15-20H2,1H3 |
Clave InChI |
KDBXGOSSMKUQMV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


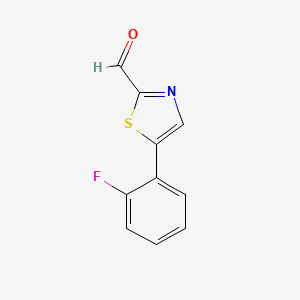
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylpropanamide](/img/structure/B15148750.png)
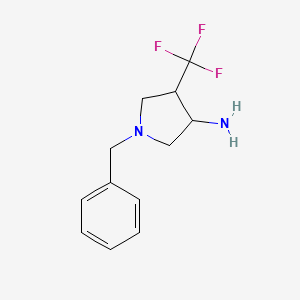
![N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B15148759.png)
![4-bromo-2-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15148771.png)
![[({Dimethyl[(4-nitrobenzoyloxy)methyl]silyl}oxy)dimethylsilyl]methyl 4-nitrobenzoate](/img/structure/B15148786.png)
![2,2'-{acridine-3,6-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B15148804.png)
![2-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid](/img/structure/B15148813.png)
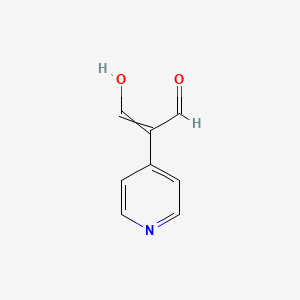
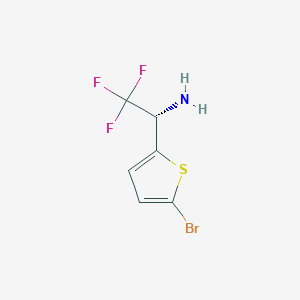
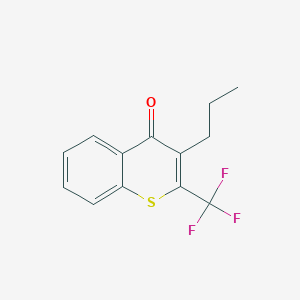
![N-[2-cyano-1-(4-methylphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B15148833.png)
![1-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol](/img/structure/B15148840.png)
